

The Pan-KRAS Inhibitor Binding Pocket

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Compound Focus: pan-KRAS-IN-13

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The pan-KRAS inhibitor **BI-2865** is a non-covalent, inactive-state selective inhibitor. It binds to a pocket on KRAS that is distinct from the catalytic site but crucial for its functional cycle [1].

The table below summarizes the key characteristics of this binding pocket:

Feature	Description
Location	Defined by the $\alpha 2$ and $\alpha 3$ helices, the distal portion of the $\beta 1$ sheet, and the distal portion of the Switch II motif [1].
Overlap with G12Ci	Partially overlaps with the pocket used by covalent KRAS G12C inhibitors (e.g., sotorasib, adagrasib) but does not extend into the P-loop channel near the G12 residue [1].

| **Key Residues for Binding** | **E62** (Switch II): Direct ionic interaction. **R68** (Switch II): Water-mediated hydrogen bond. **Q61** (Switch II): Water-mediated hydrogen bond with the main chain carbonyl [1]. | **Conformational Selectivity** | Binds with high affinity (K_d 10-40 nM) to the **inactive, GDP-bound state** of KRAS. Affinity is 60-140 times lower for the active, GTP-bound state because the Switch II motif partly occupies the drug pocket in the active conformation [1]. | **KRAS Isoform Selectivity** | Highly selective for KRAS over HRAS and NRAS. This is largely dictated by **H95** in the $\alpha 3$ helix of KRAS, which is a leucine (L) or glutamine (Q) in NRAS and HRAS, respectively [1]. |

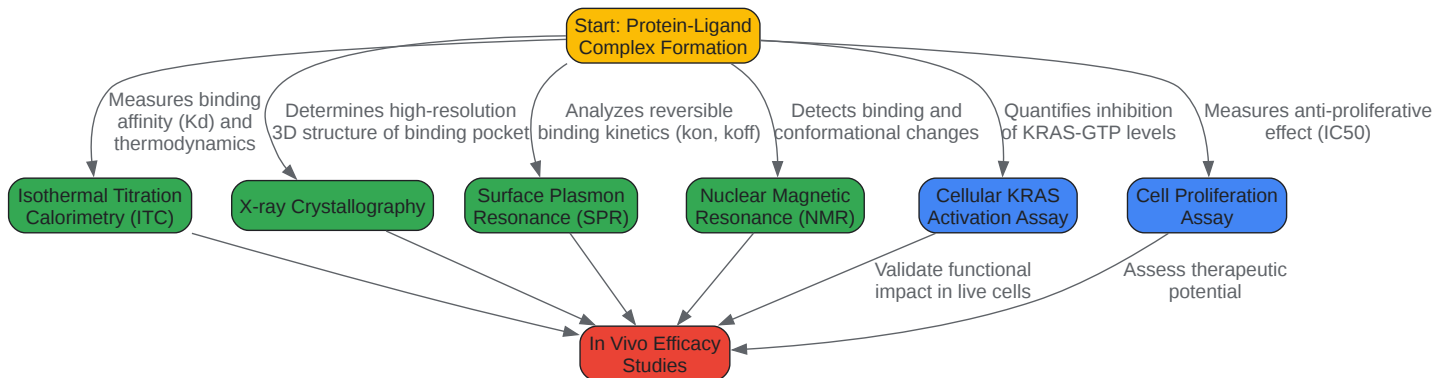
Experimental Data for Pan-KRAS Inhibitors

The following table summarizes key quantitative data for BI-2865 and another pan-KRAS inhibitor, 3144, from relevant studies:

Assay / Parameter	Results for BI-2865	Results for Compound 3144
Binding Affinity (Kd)	10 - 40 nM (for various GDP-bound KRAS mutants) [1]	17.8 ± 4.5 μM (for KRAS ^{G12D} -GppNHp) [2]
Cellular Potency (IC50)	~140 nM (inhibition of proliferation in Ba/F3 cells expressing G12C/D/V KRAS) [1]	Lethality in cells partially dependent on RAS expression [2]
Nucleotide Exchange Inhibition (IC50)	~5 nM (prevention of SOS1-mediated activation) [1]	Information not available in search results
Target Engagement in Cells	IC50 < 10 nM (inhibition of KRAS activation in engineered MEFs) [1]	Information not available in search results
In Vivo Efficacy	Suppressed tumor growth in KRAS-mutant mouse models without detrimental weight loss [1]	Anti-tumor activity in xenograft mouse cancer models [2]

Key Experimental Methodologies

Researchers use several key techniques to characterize the binding and function of these inhibitors.



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Experimental workflow for characterizing pan-KRAS inhibitors, spanning biophysical, cellular, and in vivo studies.

The methodologies corresponding to the workflow are listed below.

- **Biophysical Binding assays**

- **Isothermal Titration Calorimetry (ITC):** Directly measures the heat change during binding, providing the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters (ΔH , ΔS) [1] [2].
- **Surface Plasmon Resonance (SPR):** Used to study binding kinetics, including association (k_{on}) and dissociation (k_{off}) rates, confirming reversible binding [1].
- **Nuclear Magnetic Resonance (NMR):** ^{19}F NMR or ^1H - ^{15}N HSQC experiments can confirm binding and map the interaction site by observing chemical shift perturbations [2].

- **Structural Analysis**

- **X-ray Crystallography:** The primary method for defining the binding pocket. High-resolution cocrystal structures reveal precise atomic interactions and the conserved nature of the pocket across different KRAS mutants [1].

- **Functional & Cellular Assays**

- **Nucleotide Exchange Assay:** Measures the inhibitor's ability to prevent SOS1 or EDTA-mediated exchange of GDP for GTP, confirming its mechanism of trapping KRAS in the inactive state [1].
- **Cellular KRAS Activation Assay:** Utilizes "RASless" MEFs engineered to express a single RAS isoform to test the potency and selectivity of the inhibitor in a cellular context [1].
- **Cell Proliferation Assay:** Tests the anti-proliferative effect on isogenic cell lines (e.g., Ba/F3 cells) engineered to depend on mutant KRAS for growth [1].

- **In Vivo Efficacy Studies**

- **Xenograft Mouse Models:** KRAS-mutant cancer cells are implanted into immunocompromised mice. Tumor growth is monitored to evaluate the anti-tumor efficacy and tolerability of the inhibitor [1] [2].

Future Directions in Pan-KRAS Targeting

Beyond direct inhibition, novel strategies are being explored to target KRAS-driven cancers.

- **Targeted Protein Degradation:** Molecules like **ASP3082** are bifunctional degraders (PROTACs) that recruit an E3 ubiquitin ligase to KRAS^{G12D}, leading to its proteasomal degradation. This removes the entire protein and may offer advantages over inhibition alone [3].
- **Ubiquitin-Independent Proteasome Targeting:** An emerging approach involves sensitizing pan-KRAS-mutant cancers by targeting alternative protein degradation pathways [4].

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